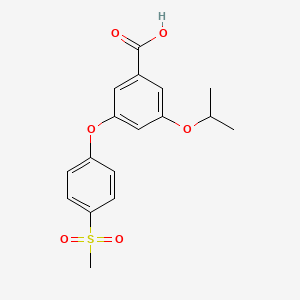![molecular formula C15H17IN4OSi B8446873 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine CAS No. 927872-71-7](/img/structure/B8446873.png)
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine
Descripción general
Descripción
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is a complex organic compound that features a pyrimidine core substituted with an iodo and a trimethylsilyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The trimethylsilyl ethynyl group can engage in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Trimethylsilyl iodide: Used for introducing the trimethylsilyl group.
Palladium catalysts: Commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology and Medicine:
Industry: Could be used in the development of new materials and chemical processes.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
2-[(Trimethylsilyl)ethynyl]aniline: Shares the trimethylsilyl ethynyl group and is used in similar synthetic applications.
1-Iodo-2-(trimethylsilyl)acetylene: Another compound with a trimethylsilyl ethynyl group, used to study reactivity in various chemical contexts.
Uniqueness
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is unique due to its combination of a pyrimidine core with both an iodo and a trimethylsilyl ethynyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development.
Propiedades
Número CAS |
927872-71-7 |
|---|---|
Fórmula molecular |
C15H17IN4OSi |
Peso molecular |
424.31 g/mol |
Nombre IUPAC |
5-[2-iodo-5-(2-trimethylsilylethynyl)phenoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H17IN4OSi/c1-22(2,3)7-6-10-4-5-11(16)12(8-10)21-13-9-19-15(18)20-14(13)17/h4-5,8-9H,1-3H3,(H4,17,18,19,20) |
Clave InChI |
HRNWQNTXHWSENW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=C(C=C1)I)OC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B8446805.png)


![3-(6-Chloropyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin](/img/structure/B8446827.png)



![4-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)butyric acid](/img/structure/B8446864.png)




![methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8446898.png)
